REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH2:8]Cl)=[CH:6][CH:5]=1)([O-:3])=[O:2].[O:12]([S:14]([CH3:16])=[O:15])[Na]>CCCC[N+](CCCC)(CCCC)CCCC.[I-].CCO>[CH3:16][S:14]([CH2:8][C:7]1[CH:10]=[CH:11][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=1)(=[O:15])=[O:12] |f:2.3|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(CCl)C=C1
|
Name
|
|
Quantity
|
0.11 g
|
Type
|
catalyst
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC.[I-]
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0.77 g
|
Type
|
reactant
|
Smiles
|
O([Na])S(=O)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After heating
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the precipitates were collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)CC1=CC=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 120.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |